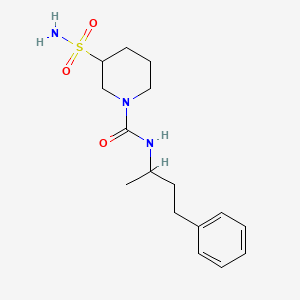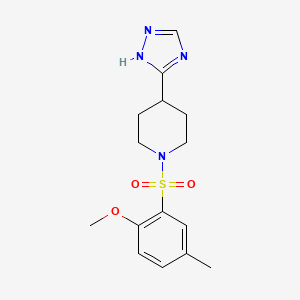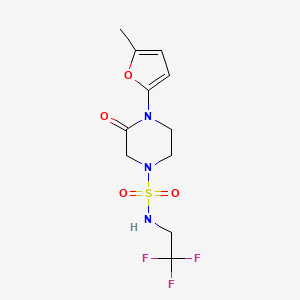
N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a sulfamoyl group and a phenylbutan-2-yl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-phenylbutan-2-amine with piperidine-1-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylbutan-2-yl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced amines, and substituted piperidine derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group plays a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules. This binding can lead to the inhibition of enzymatic activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide include:
- 2-Chloro-N-(4-phenylbutan-2-yl)acetamide
- 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperidine ring with a sulfamoyl group and a phenylbutan-2-yl moiety. This structure provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-sulfamoylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(9-10-14-6-3-2-4-7-14)18-16(20)19-11-5-8-15(12-19)23(17,21)22/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQLRMZTLAUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6974713.png)

![(1S)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974720.png)
![(1S)-1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylethanamine](/img/structure/B6974723.png)
![(1S,2R,4R)-6',6'-dimethyl-N-(2,2,2-trifluoroethyl)spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-sulfonamide](/img/structure/B6974731.png)
![(1S)-N,N-dimethyl-1-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6974741.png)
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6974749.png)
![2-[(6-Methoxypyridin-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6974755.png)
![3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B6974760.png)
![5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B6974767.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B6974779.png)
![1-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]-N-ethylazetidine-3-carboxamide](/img/structure/B6974786.png)
![N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B6974788.png)
